molecular formula C20H16N2O4S2 B2708465 Ethyl 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)-4-phenylthiophene-3-carboxylate CAS No. 315684-80-1

Ethyl 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)-4-phenylthiophene-3-carboxylate

Cat. No.: B2708465
CAS No.: 315684-80-1
M. Wt: 412.48
InChI Key: QLSMLZDCBTWAIN-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)-4-phenylthiophene-3-carboxylate” seems to be a complex organic molecule. It likely contains a benzisothiazole group, which is a type of heterocyclic compound .


Molecular Structure Analysis

The InChI code for a similar compound, ethyl 2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)acetate, is 1S/C11H11NO4S/c1-2-16-11(13)7-9-8-5-3-4-6-10(8)17(14,15)12-9/h3-7,12H,2H2,1H3 . This can be used to generate a 3D structure of the molecule.


Physical and Chemical Properties Analysis

The molecular weight of a similar compound, ethyl 2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)acetate, is 253.28 . .

Scientific Research Applications

Synthesis and Tautomeric Structures

One study focused on the synthesis and tautomeric structures of novel thiophene-based bis-heterocyclic monoazo dyes, employing a methodology that could be related to the synthesis of Ethyl 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)-4-phenylthiophene-3-carboxylate. This research highlighted the importance of such compounds in the development of dyes with specific solvatochromic behaviors and tautomeric structures, offering insights into their versatile applications in material science and chemistry (Karcı & Karcı, 2012).

Waste-free Synthesis

Another study elaborated on the waste-free synthesis of condensed heterocyclic compounds by rhodium-catalyzed oxidative coupling. It demonstrated efficient processes that might align with the environmental-friendly synthesis of complex molecules like this compound, indicating its potential in green chemistry applications (Shimizu et al., 2009).

Novel Antimicrobial Agents

Research on novel benzothiazole-containing derivatives, including structures related to this compound, has been conducted to explore their potential as antimicrobial agents. This underscores the compound's relevance in developing new therapeutics to combat resistant microbial strains (Bhoi et al., 2016).

Material Science Applications

Further studies have delved into the synthesis and characterization of novel aromatic polyimides, which might include or relate to the chemical functionalities of this compound. These polyimides are explored for their solubility, thermal stability, and specific heat capacity, indicating potential applications in advanced material science and engineering (Butt et al., 2005).

Docking Studies and Biological Evaluation

Ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been synthesized and evaluated for their antimicrobial activity, incorporating docking studies for a comprehensive understanding of their biological interactions. This research provides a foundation for the exploration of this compound in pharmaceutical and biomedical research (Spoorthy et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. Benzisothiazole derivatives are found in a variety of pharmaceuticals and may have diverse biological activities .

Future Directions

The future directions for research on this compound would depend on its intended applications. Benzisothiazole derivatives are of interest in various fields, including medicinal chemistry, due to their diverse biological activities .

Properties

IUPAC Name

ethyl 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S2/c1-2-26-20(23)17-15(13-8-4-3-5-9-13)12-27-19(17)21-18-14-10-6-7-11-16(14)28(24,25)22-18/h3-12H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSMLZDCBTWAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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